1,2-Dibromotetrafluorobenzene

Catalog No.
S602756
CAS No.
827-08-7
M.F
C6Br2F4
M. Wt
307.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromotetrafluorobenzene

CAS Number

827-08-7

Product Name

1,2-Dibromotetrafluorobenzene

IUPAC Name

1,2-dibromo-3,4,5,6-tetrafluorobenzene

Molecular Formula

C6Br2F4

Molecular Weight

307.87 g/mol

InChI

InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

IPLUWQPTPKNBRD-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

Synonyms

diphtheria toxin fragment B, DTFB, fragment B diphtheria toxin

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

Liquid Crystal Applications

,2-DBTFB exhibits liquid crystalline behavior, meaning it transitions from a liquid to a crystalline state with specific optical properties. This characteristic makes it a potential candidate for the development of:

  • High-performance liquid crystal displays (LCDs): Its thermal stability and specific refractive index suggest its potential use in next-generation LCDs with improved performance and stability [].
  • Optical modulators: 1,2-DBTFB's ability to manipulate light through its liquid crystalline state makes it a potential candidate for developing optical modulators used in various photonic devices [].

Organic electronics and optoelectronics

,2-DBTFB's well-defined electronic structure and stability make it a potential material for various organic electronic and optoelectronic applications, such as:

  • Organic light-emitting diodes (OLEDs): Its ability to transport charge carriers and modify the properties of other organic materials suggests its potential use in developing efficient OLEDs [].
  • Organic field-effect transistors (OFETs): Its semiconducting properties make it a potential candidate for organic transistors used in flexible electronics [].

Biomedical research

While research is still ongoing, 1,2-DBTFB shows potential applications in the field of biomedicine, including:

  • Drug discovery: Its ability to interact with specific biological targets is being explored for the development of novel therapeutic agents [].
  • Bioimaging: Its unique properties are being investigated for potential use in bioimaging techniques [].

1,2-Dibromotetrafluorobenzene is an aromatic compound with the molecular formula C₆Br₂F₄ and a molecular weight of 307.866 g/mol. Its structure consists of a benzene ring substituted with two bromine atoms at the 1 and 2 positions and four fluorine atoms at the 3, 4, 5, and 6 positions. The compound is also known by various names, including Tetrafluoro-1,2-dibromobenzene and 1,2-Dibromoperfluorobenzene .

This compound is notable for its unique combination of halogen substituents, which significantly influence its chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a subject of interest in various chemical studies due to its potential applications in materials science and organic synthesis.

  • Toxicity: Data on the specific toxicity of 1,2-Dibromotetrafluorobenzene is limited. However, due to the presence of bromine, it is advisable to handle it with caution as bromine can cause skin and respiratory irritation.
  • Flammability: The compound has a flash point of 98 °C, indicating flammability.
  • Reactivity: 1,2-Dibromotetrafluorobenzene may react with strong oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Work in a well-ventilated area.
  • Follow safe laboratory practices for handling flammable and potentially toxic materials.
, particularly those involving nucleophilic substitutions. For example, it reacts with sodium phenoxide derivatives at the para positions relative to the bromine substituents, where these sites are activated by the electron-withdrawing effects of the fluorine atoms .

Additionally, this compound can undergo hydrodebromination reactions and participate in electrophilic aromatic substitutions, making it versatile in synthetic organic chemistry. Its reactivity is largely influenced by the electron density on the aromatic ring due to the presence of multiple electronegative halogens.

The synthesis of 1,2-Dibromotetrafluorobenzene can be achieved through several methods:

  • Halogenation of Tetrafluorobenzene: This method involves the direct bromination of tetrafluorobenzene using bromine in the presence of a catalyst or under controlled conditions to ensure selective substitution at the desired positions.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where tetrafluorobenzene is treated with brominating agents under specific conditions to achieve dibromination.
  • Nucleophilic Substitution Reactions: Another approach involves starting from appropriate precursors that can undergo nucleophilic substitution to introduce bromine atoms at specific positions on a fluorinated benzene derivative .

1,2-Dibromotetrafluorobenzene has various applications across different fields:

  • Material Science: It serves as an intermediate in the synthesis of liquid crystal materials due to its unique electronic properties.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Pharmaceuticals: It may play a role in drug development as a precursor for biologically active compounds .

Interaction studies involving 1,2-Dibromotetrafluorobenzene often focus on its ability to engage in halogen bonding and other non-covalent interactions. These studies have shown that halogenated compounds can exhibit unique binding affinities in biological systems due to their polarizability and electron-withdrawing characteristics .

Such interactions can be critical for understanding how these compounds might behave in biological contexts or when used as drug candidates.

Several compounds share structural similarities with 1,2-Dibromotetrafluorobenzene. Here are some comparable compounds:

Compound NameFormulaUnique Features
1-Bromo-3,4,5-trifluorobenzeneC₆BrF₃Contains one bromine and three fluorine substituents.
1,3-DibromotetrafluorobenzeneC₆Br₂F₄Bromines at different positions; may exhibit different reactivity.
PerfluorobenzeneC₆F₆Fully fluorinated; lacks bromine but exhibits high stability.
1-Chloro-3,4,5-trifluorobenzeneC₆ClF₃Contains chlorine instead of bromine; used in similar applications.

The uniqueness of 1,2-Dibromotetrafluorobenzene lies in its specific combination of two bromine atoms and four fluorine atoms positioned on the benzene ring. This configuration not only influences its chemical reactivity but also its physical properties such as polarity and solubility compared to other halogenated compounds.

The synthesis of 1,2-dibromotetrafluorobenzene primarily involves bromination of tetrafluorobenzene or its derivatives. Direct bromination using elemental bromine (Br₂) in the presence of strong acids or catalysts is a common approach. For instance, bromination in 65% oleum (fuming sulfuric acid) enables electrophilic substitution, yielding dibromotetrafluorobenzene isomers. Photochemical bromination methods, utilizing ultraviolet light to generate bromine radicals, have also been employed to achieve selective bromination of polyfluorobenzenes.

A notable method involves reacting tetrafluorobenzene with bromine in carbon tetrachloride or hexane at controlled temperatures (40–100°C), often in the presence of radical initiators. Catalytic systems, such as zinc bromide (ZnBr₂) adsorbed on silica, enhance para-selectivity in bromination reactions, minimizing undesired ortho-isomer formation.

Selective Halogenation Strategies

Selectivity in bromination is achieved through substrate-directed reactions and catalytic control. Transition metal catalysts, such as iridium or rhodium complexes, enable ortho-directed C–H activation in fluorinated arenes, favoring 1,2-dibromination. For example, steric and electronic effects of fluorine substituents direct bromine to specific positions on the aromatic ring, as demonstrated in the bromination of 1,3,5-trifluorobenzene.

Solvent choice significantly impacts selectivity. Nonpolar solvents like hexane or dichloromethane reduce radical recombination, improving yields of 1,2-dibromotetrafluorobenzene over other isomers. Additionally, kinetic vs. thermodynamic control is critical: low-temperature reactions favor meta-substitution intermediates, while higher temperatures promote thermodynamically stable para-products.

Challenges in Isomer Control (1,2 vs. 1,3/1,4)

Controlling isomer distribution remains a key challenge due to the similar reactivity of fluorine and bromine substituents. Competing pathways during bromination often lead to mixtures of 1,2-, 1,3-, and 1,4-dibromotetrafluorobenzenes. For example, bromination of 1,2,4,5-tetrafluorobenzene in oleum yields approximately 38–78% of the 1,2-isomer alongside other regioisomers.

Strategies to mitigate this include:

  • Catalytic selectivity: Zinc bromide on silica suppresses ortho-bromination, favoring para-products.
  • Steric hindrance: Bulky substituents on the aromatic ring direct bromination to less hindered positions.
  • Reaction monitoring: Real-time NMR or GC analysis helps optimize conditions to minimize isomerization.

Optimization of Reaction Conditions

Optimal conditions for synthesizing 1,2-dibromotetrafluorobenzene involve balancing temperature, catalysts, and solvents:

ParameterOptimal ConditionEffect on Yield/Selectivity
Temperature40–100°CHigher temps favor thermodynamic control
CatalystZnBr₂ on silicaEnhances para-selectivity (up to 98%)
SolventHexane or CCl₄Reduces radical side reactions
LightUV irradiationPromotes radical bromination

Photochemical methods under UV light achieve rapid bromination but require careful control to avoid over-bromination. Industrial-scale processes often use continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility.

Industrial vs. Laboratory-Scale Synthesis

Industrial methods prioritize cost-effectiveness and scalability. Bromination in oleum or with gaseous bromine in tubular reactors is common, leveraging high-throughput setups to produce multi-kilogram batches. Catalytic systems, such as aluminum bromide (AlBr₃), are recycled to reduce waste.

Laboratory-scale synthesis emphasizes precision. Small-scale photochemical reactors or Schlenk techniques enable controlled bromination under inert atmospheres. Advanced purification methods, such as fractional crystallization or chiral HPLC, isolate 1,2-dibromotetrafluorobenzene from isomer mixtures.

Key differences include:

  • Catalyst use: Industrial processes often omit expensive transition metal catalysts due to cost constraints.
  • Solvent recovery: Industrial plants recycle solvents like hexane, while labs use single-batch solvents.
  • Safety protocols: Industrial synthesis requires robust containment for bromine handling, whereas labs use fume hoods.

XLogP3

3.7

Boiling Point

198.0 °C

Melting Point

12.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

827-08-7

Wikipedia

1,2-Dibromotetrafluorobenzene

Dates

Modify: 2023-08-15

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